N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-4-23-16-11-13(22-18(24)14-7-5-6-8-15(14)21)9-10-17(16)26-12-20(2,3)19(23)25/h5-11H,4,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLRTXMCLWCHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on available research findings and data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C21H26N2O5S |
| Molecular Weight | 418.50654 g/mol |
| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
Research indicates that this compound may interact with various biological targets. Specifically, it has shown significant binding affinity towards receptor-interacting protein kinase 1 (RIPK1), a key regulator in inflammatory processes. The compound exhibits an IC50 value of approximately 1.0 nM for RIPK1 binding, suggesting potent inhibitory activity that could be leveraged in treating inflammatory diseases .
In Vivo Studies
In studies involving animal models, this compound demonstrated significant pharmacological effects:
- Anti-inflammatory Effects : The compound was evaluated in models of chronic immune inflammatory disorders such as ulcerative colitis and psoriasis. It is currently in Phase II clinical trials for these conditions (NCT02903966 and NCT02776033) .
- Brain Uptake : Distribution studies in Sprague-Dawley rats revealed a high brain uptake of 0.53 (%ID/gram) at 5 minutes post-injection. Initial uptake in other organs like the pancreas and liver was also notable .
In Vitro Studies
In vitro assays have characterized the compound's solubility and lipophilicity:
- Solubility : The compound has good solubility (~450 μM at pH 7.4), which is favorable for bioavailability.
- Lipophilicity : A log D value of 3.8 indicates moderate lipophilicity conducive to cellular membrane permeability .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Ulcerative Colitis : Clinical trials have shown that the compound significantly reduces inflammation markers in patients with active ulcerative colitis.
- Psoriasis Treatment : Preliminary results indicate promising outcomes in reducing psoriatic lesions and improving quality of life metrics among participants.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following compounds are selected for comparison based on substitutions at the benzamide or benzoxazepine side chain (Table 1):
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Variations
Fluorine Position on Benzamide
- This could enhance target selectivity in biological systems.
- 3,4-Difluorobenzamide Analog : The meta- and para-fluorine atoms increase electron-withdrawing effects, likely enhancing lipophilicity (logP ~2.8 vs. ~2.5 for the target compound). This modification could improve membrane permeability but may reduce solubility.
- 3-Fluorobenzamide Analog : A meta-fluorine balances electronic effects with reduced steric bulk, possibly favoring receptor binding in specific therapeutic contexts.
Benzoxazepine Side Chain
- 5-Ethyl Group (Target Compound) : The ethyl group provides moderate hydrophobicity and metabolic stability compared to longer alkyl chains.
- 5-Allyl Group : The allyl substituent introduces unsaturation, which may increase reactivity (e.g., susceptibility to oxidation) but could enable covalent interactions with biological targets.
Research Findings and Inferred Properties
While direct biological data for the target compound are unavailable, insights can be drawn from structural analogs:
- Metabolic Stability : The 5-ethyl and 3,3-dimethyl groups in the target compound likely reduce cytochrome P450-mediated metabolism compared to the allyl-containing analog .
- Binding Affinity : The 2-fluorobenzamide group may exhibit unique dipole interactions with target proteins, distinct from the 3,4-difluoro analog’s broader electronic effects .
- Solubility : The target compound’s lower fluorine count (vs. the 3,4-difluoro analog) suggests improved aqueous solubility, critical for oral bioavailability.
Q & A
Q. How do structural modifications (e.g., replacing fluorine with other halogens) affect the compound’s physicochemical properties?
Q. What crystallographic insights are critical for understanding this compound’s interaction with protein targets?
- High-resolution XRD (≤1.5 Å) reveals key interactions:
- The 4-oxo group forms hydrogen bonds with catalytic lysine residues in kinases.
- The ethyl-dimethyl moiety occupies hydrophobic pockets, as observed in co-crystal structures with HSP90 .
Methodological Recommendations
Q. What quality control protocols are essential for ensuring batch-to-batch consistency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
